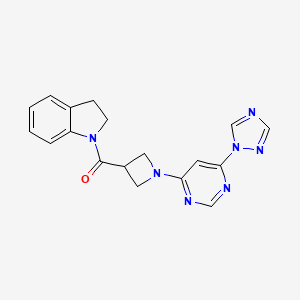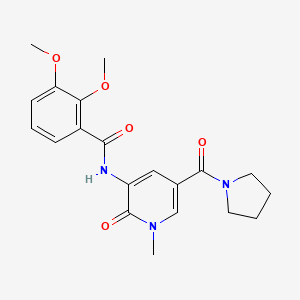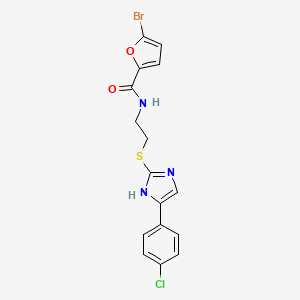
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are complex and involve multiple steps. The exact reactions would depend on the specific derivatives being synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives can vary widely. For instance, one derivative, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone”, also known as “1-{1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole”.
Anticancer Agents
The compound has shown potential as an anticancer agent. The 1,2,4-triazole moiety is known for its ability to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and cervical cancers .
Antibacterial Agents
1,2,4-Triazole derivatives, including the compound , have been explored for their antibacterial properties. These compounds can inhibit bacterial growth by targeting essential bacterial enzymes and proteins. They have shown effectiveness against a range of bacterial strains, including drug-resistant varieties .
Antifungal Agents
The compound also holds promise as an antifungal agent. The 1,2,4-triazole ring is a common feature in many antifungal drugs due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death .
Antiviral Agents
Research has indicated that 1,2,4-triazole derivatives can act as antiviral agents. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. They have shown activity against viruses such as influenza and herpes simplex virus .
Anti-inflammatory Agents
The compound has potential applications as an anti-inflammatory agent. The 1,2,4-triazole moiety can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Agents
1,2,4-Triazole derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibitors
The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This property is useful in designing drugs for metabolic disorders, such as diabetes and obesity, by modulating enzyme activity to achieve therapeutic effects .
Neuroprotective Agents
Research has suggested that 1,2,4-triazole derivatives may have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
These applications highlight the versatility and potential of the compound in various fields of scientific research. Each application leverages the unique chemical properties of the 1,2,4-triazole moiety to achieve therapeutic effects.
If you have any specific questions or need further details on any of these applications, feel free to ask!
BMC Chemistry MDPI Pharmaceuticals Springer Link IntechOpen RSC Publishing
Mécanisme D'action
While the mechanism of action for the specific compound you mentioned is not available, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines. For example, compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(24-6-5-13-3-1-2-4-15(13)24)14-8-23(9-14)16-7-17(21-11-20-16)25-12-19-10-22-25/h1-4,7,10-12,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGFGPJMJDIYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)



![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)